molecular formula C6H12ClNO2 B13129731 Cyclopropyl L-alaninate hydrochloride

Cyclopropyl L-alaninate hydrochloride

Cat. No.: B13129731
M. Wt: 165.62 g/mol
InChI Key: FVSLRMPAEFRWNS-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Cyclopropyl2-aminopropanoatehydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its cyclopropyl group attached to an aminopropanoate moiety, and it exists as a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl2-aminopropanoatehydrochloride typically involves the following steps:

    Amination: The aminopropanoate moiety is introduced through amination reactions, which can involve the use of ammonia or amine derivatives under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-Cyclopropyl2-aminopropanoatehydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl2-aminopropanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-Cyclopropyl2-aminopropanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl2-aminopropanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the aminopropanoate moiety.

    2-Aminopropanoic acid: Contains the aminopropanoate moiety but lacks the cyclopropyl group.

    Cyclopropylmethylamine: Similar structure with a cyclopropyl group attached to a methylamine moiety.

Uniqueness

(S)-Cyclopropyl2-aminopropanoatehydrochloride is unique due to the combination of the cyclopropyl group and the aminopropanoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

cyclopropyl (2S)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-4(7)6(8)9-5-2-3-5;/h4-5H,2-3,7H2,1H3;1H/t4-;/m0./s1

InChI Key

FVSLRMPAEFRWNS-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C(=O)OC1CC1)N.Cl

Canonical SMILES

CC(C(=O)OC1CC1)N.Cl

Origin of Product

United States

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